2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid
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Overview
Description
2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous media, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-Amino-4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-sulfonic acid is unique due to its specific structural features, such as the presence of both nitrogen and sulfur atoms within the imidazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
921987-38-4 |
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Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
2-amino-5-(4-methoxyphenyl)-3-methylimidazole-4-sulfonic acid |
InChI |
InChI=1S/C11H13N3O4S/c1-14-10(19(15,16)17)9(13-11(14)12)7-3-5-8(18-2)6-4-7/h3-6H,1-2H3,(H2,12,13)(H,15,16,17) |
InChI Key |
XNUZTNJZFSQVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)S(=O)(=O)O |
Origin of Product |
United States |
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